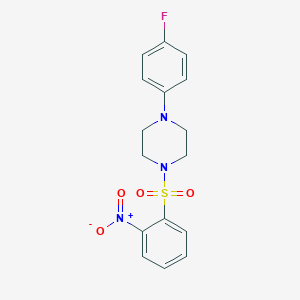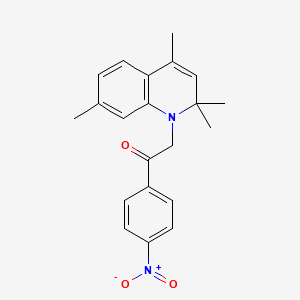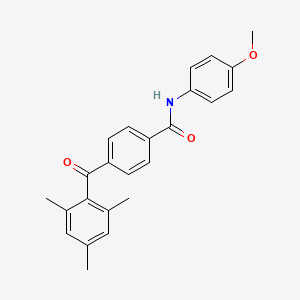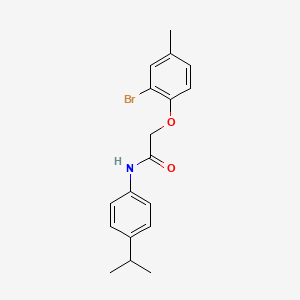
1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE
Vue d'ensemble
Description
1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a 2-nitrobenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the piperazine ring is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation with 2-Nitrobenzenesulfonyl Chloride: The final step involves the reaction of the intermediate product with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Reduction of Nitro Group: 1-(4-FLUOROPHENYL)-4-(2-AMINOBENZENESULFONYL)PIPERAZINE.
Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE: Similar structure but with a chlorine atom instead of fluorine.
1-(4-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE: Contains a methoxy group instead of fluorine.
Uniqueness
1-(4-FLUOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its interactions with biological targets.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c17-13-5-7-14(8-6-13)18-9-11-19(12-10-18)25(23,24)16-4-2-1-3-15(16)20(21)22/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQQSFXWRANJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332554 | |
| Record name | 1-(4-fluorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313981-51-0 | |
| Record name | 1-(4-fluorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-N-(furan-2-carbonyl)furan-2-carboxamide](/img/structure/B3558733.png)
![4-benzyl-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3558738.png)
![3-Methyl-2-[(2-phenylacetyl)amino]benzoic acid](/img/structure/B3558741.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3558751.png)

![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B3558762.png)



![4-(Benzylamino)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B3558791.png)
![N-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]phenyl}acetamide](/img/structure/B3558799.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3558802.png)

![1-[4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3558807.png)
